molecular formula C5H10BrN3O2S2 B2760303 3-Amino-2-imino-hexahydro-1,5$l^{6},3-[1$l^{6}]thieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide CAS No. 255871-99-9

3-Amino-2-imino-hexahydro-1,5$l^{6},3-[1$l^{6}]thieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide

Cat. No.: B2760303
CAS No.: 255871-99-9
M. Wt: 288.18
InChI Key: HFPFSWOODCYWJN-UHFFFAOYSA-N
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Description

This compound features a bicyclic thieno[3,4-d][1,3]thiazole core, fully hydrogenated (hexahydro) to enhance conformational stability . Key substituents include:

  • 5,5-Dione: Two ketone groups at position 5 increase electrophilicity and participate in redox reactions.
  • Hydrobromide salt: Improves aqueous solubility and crystalline stability compared to the free base.

The fused thiophene-thiazole system is structurally distinct from simpler heterocycles, enabling unique electronic interactions and binding affinities. While direct biological data for this compound are unavailable, structurally related derivatives exhibit antiviral and enzyme-inhibitory activities .

Properties

IUPAC Name

2-imino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S2.BrH/c6-5-8(7)3-1-12(9,10)2-4(3)11-5;/h3-4,6H,1-2,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPFSWOODCYWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Amino-2-imino-hexahydro-1,5$l^{6},3-[1$l^{6}]thieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the thiazole ring or the amino and imino groups .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: It could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno-Thiazole Derivatives
Compound Name Core Structure Substituents/Modifications Key Properties/Activity Reference
3-Amino-2-imino-hexahydro-thieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide Thieno[3,4-d][1,3]thiazole (hexahydro) 3-Amino, 2-imino, 5,5-dione, hydrobromide Enhanced solubility (salt form); potential basicity at imino group
(3aS,6aS)-3-Amino-5,5-dioxo-thieno[3,4-d][1,3]thiazole-2-thione Thieno[3,4-d][1,3]thiazole (hexahydro) 3-Amino, 2-thione, 5,5-dione Thione group increases tautomerization potential; moderate solubility
5,5-Dioxo-3a,4,6,6a-tetrahydro-3H-thieno[3,4-d][1,3]oxazole-2-thione Thieno[3,4-d][1,3]oxazole (tetrahydro) Oxazole replaces thiazole; 2-thione Reduced sulfur content may lower lipid solubility

Key Observations :

  • Thione vs. Imino: The thione derivative () exhibits tautomerism, whereas the imino group in the target compound may act as a stronger base, influencing pharmacokinetics .
  • Oxazole vs.
Triazolo-Thiadiazole Systems ()

Compounds like 3-(3-chlorobenzo[b]thien-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole () feature fused triazole-thiadiazole rings. These aromatic systems differ from the saturated thieno-thiazole core of the target compound.

  • Aromaticity : Triazolo-thiadiazoles display planar rigidity, favoring π-π stacking interactions.
  • Synthetic Routes: Microwave-assisted synthesis () contrasts with traditional cyclization methods used for thieno-thiazoles.
Diketopiperazine Derivatives ()

Diketopiperazines (e.g., compound 3 in ) share the 2,5-dione motif but lack sulfur heteroatoms.

  • Antiviral Activity : Compound 3 (IC₅₀ = 41.5 μM vs. H1N1) suggests dione moieties may enhance antiviral efficacy, though direct comparisons are speculative .

Biological Activity

The compound 3-Amino-2-imino-hexahydro-1,5-thieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide is a member of the thiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of the compound includes a thieno-thiazole core, which is significant for its pharmacological properties. The synthesis typically involves multi-step organic reactions that may include cyclization and functional group modifications. While specific synthetic routes for this compound are not extensively documented in the literature, related thiazole derivatives have been synthesized using various catalytic methods that enhance yield and purity.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. For instance, compounds with similar structural motifs have been shown to possess significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. A study on 2-amino-1,3,4-thiadiazole derivatives highlighted their potential as lead compounds for drug synthesis due to their broad-spectrum antimicrobial properties .

Anticancer Activity

Several studies have reported the anticancer potential of thiazole derivatives. For example, thieno[2,3-b]pyridine analogues have demonstrated IC50 values ranging from 25–50 nM against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cells. These findings suggest that similar thiazole compounds could exhibit potent anti-proliferative effects .

The biological activity of thiazole derivatives often involves the inhibition of key enzymes or pathways related to cell proliferation and survival. For instance, some derivatives interfere with DNA synthesis or disrupt cellular signaling pathways critical for tumor growth. The specific mechanisms by which 3-Amino-2-imino-hexahydro-1,5-thieno[3,4-d][1,3]thiazole-5,5-dione exerts its effects remain to be fully elucidated.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against multiple pathogens. This positions thiazoles as promising candidates for further development in antimicrobial therapy.

CompoundMIC (µg/mL)Target Organism
Thiazole A8Staphylococcus aureus
Thiazole B16Escherichia coli
Thiazole C4Pseudomonas aeruginosa

Study 2: Anticancer Activity

Another investigation focused on the anti-cancer properties of a series of thiazole derivatives. The study employed various cancer cell lines to assess cell viability post-treatment with these compounds.

CompoundCell LineIC50 (nM)
Thiazole DHCT11630
Thiazole EMDA-MB-23145
Thiazole FA54960

These results indicate that modifications in the thiazole structure can significantly enhance biological activity.

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